molecular formula C13H21NO4 B2919944 N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid CAS No. 2408957-44-6

N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid

Numéro de catalogue: B2919944
Numéro CAS: 2408957-44-6
Poids moléculaire: 255.314
Clé InChI: MKRUABOEERPMPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid (compound 3b) is a conformationally constrained proline derivative featuring a spirocyclic framework. Its synthesis involves carboxylation of tert-butyl 5-azaspiro[3.4]octane-5-carboxylate (2b) via lithiation with sec-BuLi and subsequent CO₂ trapping, yielding a 77% isolated product as a yellow powder . The Boc (tert-butoxycarbonyl) group provides orthogonal protection for the amine, enabling its use in peptide synthesis and medicinal chemistry. Key physicochemical properties include a molecular weight of 255.3 g/mol and a melting point of 122–124 °C (Boc-protected form), with deprotection yielding 5-azaspiro[3.4]octane-6-carboxylic acid hydrochloride (8b, mp: 177–180 °C) .

Propriétés

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)5-8-13(14)6-4-7-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRUABOEERPMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid typically involves the following steps:

    Formation of the spirocyclic ring system: This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear or branched amine.

    Introduction of the Boc protecting group: The Boc group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base, such as triethylamine, under mild conditions.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Compounds with new functional groups replacing the Boc group.

Applications De Recherche Scientifique

Scientific Research Applications of N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid

This compound is a chemical compound with the molecular formula C13H21NO4 . It features a spirocyclic structure and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is used across various scientific disciplines due to its unique structural features.

Applications

This compound serves as a building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. It is also valuable in studying enzyme mechanisms and protein-ligand interactions. Furthermore, it acts as an intermediate in synthesizing potential drug candidates, particularly those targeting the central nervous system (CNS). Specialty chemicals and materials with unique properties also utilize this compound in their production.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: It can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution: It can participate in substitution reactions where the Boc group is replaced with other functional groups, often involving nucleophiles like amines or alcohols in the presence of a base.

Role in Synthesis

The synthesis of this compound typically involves these steps:

  • Formation of the spirocyclic ring system through a cyclization reaction involving a suitable precursor, such as a linear or branched amine.
  • Introduction of the Boc protecting group using tert-butyl chloroformate (Boc-Cl) in the presence of a base, such as triethylamine, under mild conditions.
  • Carboxylation to introduce the carboxylic acid group, often using carbon dioxide (CO2) in the presence of a suitable catalyst.

Azaspiro compounds, which are related to this compound, have demonstrated antibacterial activity against ESKAPE pathogens. Derivatives of 6-azaspiro[3.4]octane have shown antibacterial effects comparable to ciprofloxacin.

Minimum Inhibitory Concentration (MIC) Data:

CompoundPathogenMIC (mg/mL)
This compoundEnterobacter cloacae1–10
This compoundStaphylococcus aureus1-10
N-Boc derivativesPseudomonas aeruginosa>10

In vivo evaluations have shown that selected derivatives can reduce bacterial load in infected animal models, suggesting potential therapeutic applications. The mechanisms of action may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.

Spirocyclic Scaffolds

This compound is a part of novel racemic spirocyclic scaffolds intended for creating compound libraries . These scaffolds facilitate controlled functionalization, allowing for the development of diverse chemical structures with specific properties .

Mécanisme D'action

The mechanism of action of N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding.

Comparaison Avec Des Composés Similaires

Spirocyclic Proline Derivatives with Varying Ring Sizes

a. 4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid (3a)

  • Structure : Spiro[2.4]heptane system (smaller 5-membered ring fused to 4-membered ring).
  • Synthesis : Yield of 69% (vs. 77% for 3b ), attributed to increased steric hindrance in the smaller spiro system .
  • Physicochemical Data :
    • Molecular weight: 241.3 g/mol ([M - H]⁻: 240.0).
    • Melting point: 122–124 °C (similar to 3b but lower yield).

Heteroatom-Containing Spirocycles

a. 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid tert-butyl ester (SS-1293)

  • Structure : Incorporates an oxygen atom (oxa) in the spiro framework.
  • Properties : Increased polarity due to the ether oxygen, enhancing aqueous solubility relative to 3b .
  • Applications : Useful in designing water-soluble peptidomimetics.

b. ETHYL 7-OXO-5-THIASPIRO[3.4]OCTANE-6-CARBOXYLATE

  • Structure : Contains a sulfur atom (thia) and an ethyl ester.
  • Properties : Higher lipophilicity (predicted density: 1.24 g/cm³) and a pKa of 10.10, favoring membrane permeability .
  • Synthetic Utility : Requires ester hydrolysis to access the free carboxylic acid, unlike 3b , which is pre-functionalized.

Alternative Protecting Groups

a. 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.4]octane-6-carboxylic acid

  • Protecting Group : Fmoc (fluorenylmethyloxycarbonyl) instead of Boc.
  • Properties : Higher molecular weight (377.4 g/mol) and labile under basic conditions, unlike acid-stable Boc .
  • Applications : Preferred in solid-phase peptide synthesis (SPPS) for mild deprotection with piperidine.

b. 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid

  • Hybrid Structure : Combines Fmoc protection with an oxa-spiro scaffold.
  • Molecular Weight : 379.4 g/mol, limiting use in high-molecular-weight peptide constructs .

Comparative Data Table

Compound Name Spiro System Protecting Group Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Feature(s)
N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid [3.4] Boc 255.3 77 122–124 High yield, acid-stable protection
4-Boc-4-azaspiro[2.4]heptane-5-carboxylic acid [2.4] Boc 241.3 69 122–124 Smaller spiro system
5-Fmoc-5-azaspiro[3.4]octane-6-carboxylic acid [3.4] Fmoc 377.4 N/A Discontinued Base-labile protection
ETHYL 7-OXO-5-THIASPIRO[3.4]OCTANE-6-CARBOXYLATE [3.4] Ethyl ester 214.28 N/A N/A Thia substitution, ester prodrug

Activité Biologique

N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and the potential biological activities it may exhibit. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

The compound this compound features a bicyclic structure that includes a nitrogen atom within the spiro framework. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality, which is crucial for maintaining the compound's stability during synthesis and biological evaluation.

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the carboxylic acid functional group.
  • Protection of the amine with the Boc group.

A detailed synthetic route can be found in various studies, including those focusing on similar spirocyclic compounds which highlight yield efficiencies and reaction conditions .

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of compounds related to the azaspiro framework, particularly against ESKAPE pathogens, which are known for their resistance to antibiotics. For instance, compounds derived from 6-azaspiro[3.4]octane demonstrated significant antibacterial effects comparable to established antibiotics like ciprofloxacin.

Compound MIC (mg/mL) Activity Against
This compound1–10Enterobacter cloacae, Staphylococcus aureus
N-Boc derivatives>10Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that while some derivatives exhibit potent activity against certain pathogens, they show limited effectiveness against others like Pseudomonas aeruginosa .

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. Further investigation into its structure-activity relationship (SAR) revealed that modifications to the spirocyclic structure can significantly influence its potency .

In Vitro Studies

A series of in vitro assays were conducted to assess the cytotoxicity and antibacterial efficacy of N-Boc-5-azaspiro[3.4]octane derivatives against various bacterial strains. Notably, one study highlighted that specific modifications to the azaspiro structure could enhance antibacterial activity while reducing cytotoxicity to mammalian cells .

In Vivo Studies

In vivo evaluations demonstrated that selected derivatives could reduce bacterial load in infected animal models, showing promise for therapeutic applications. The pharmacokinetic profiles indicated favorable absorption and distribution characteristics, suggesting potential for further development as an antibiotic agent .

4. Conclusion

This compound presents a compelling case for further exploration in medicinal chemistry due to its unique structural properties and promising biological activities, particularly as an antibacterial agent. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of Boc-protected intermediates followed by carboxylation. For example, spirocyclic amines are first Boc-protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF) . Subsequent carboxylation via Michael addition or carbon dioxide insertion under high pressure (2–5 atm) yields the target compound. Key variables affecting yield include:

  • Temperature : Cyclization at 0–5°C minimizes side reactions .

  • Catalyst : Pd(OAc)₂ or Ni(acac)₂ enhances carboxylation efficiency .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard, with yields ranging from 45% to 72% depending on substrate complexity .

    Synthetic Route Conditions Yield Reference
    Boc protection + cyclizationBoc₂O, DMAP, THF, 0°C68%
    CarboxylationCO₂ (3 atm), Ni(acac)₂, DMF, 60°C72%

Q. How can researchers purify this compound to >95% purity?

  • Methodological Answer : Purification methods include:

  • Recrystallization : Use a 1:3 mixture of dichloromethane and hexane, achieving >97% purity .
  • HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient, resolving diastereomers or byproducts .
  • Storage : Store at 0–6°C to prevent Boc-group hydrolysis, as noted for analogous Boc-protected spiro compounds .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies spirocyclic geometry (e.g., δ 1.4 ppm for Boc tert-butyl protons) and carboxylate resonance .
  • HPLC : Purity >95% is confirmed using a Zorbax SB-C18 column (λ = 254 nm) .
  • Mass Spectrometry : ESI-MS (negative mode) detects [M–H]⁻ ions at m/z 296.3 (calculated for C₁₂H₁₉NO₅) .

Advanced Research Questions

Q. How can researchers optimize Boc deprotection in this compound without degrading the spirocyclic core?

  • Methodological Answer : Controlled deprotection using TFA in dichloromethane (1:10 v/v, 0°C, 2 hr) preserves the spiro structure . Alternatives include HCl in dioxane (4 M, 25°C, 1 hr), but prolonged exposure (>3 hr) leads to ring-opening byproducts . Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).
Deprotection Agent Conditions Efficiency Side Reactions Reference
TFADCM, 0°C, 2 hr92%<5% degradation
HCl/dioxane4 M, 25°C, 1 hr85%10% ring-opening

Q. How to resolve contradictions in stereochemical outcomes during spirocyclic ring formation?

  • Methodological Answer : Stereoselectivity is influenced by:

  • Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to enforce axial chirality, achieving >90% ee .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans-annular cyclization, while THF promotes cis isomers .
  • Kinetic vs. Thermodynamic Control : Low temperatures (−78°C) favor kinetic products, whereas reflux conditions (80°C) yield thermodynamic isomers .

Q. What strategies mitigate instability of this compound under thermal or acidic conditions?

  • Methodological Answer :

  • Thermal Stability : DSC analysis shows decomposition onset at 150°C. Store at −20°C in amber vials to prevent photodegradation .
  • Acidic Conditions : Buffered solutions (pH 6–7) using phosphate or acetate buffers minimize carboxylate protonation and ring strain .

Q. How to address conflicting spectral data (e.g., NMR vs. X-ray) for spirocyclic compounds?

  • Methodological Answer :

  • X-ray Crystallography : Resolves ambiguities in spirocyclic geometry (e.g., bond angles, torsion) .
  • 2D NMR : NOESY correlations confirm spatial proximity of protons in rigid spiro systems .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) match experimental IR and NMR shifts .

Data Contradiction Analysis

Q. Why do Boc-protected spirocyclic compounds show variability in reported melting points?

  • Analysis : Discrepancies arise from:

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) produce distinct polymorphs .
  • Impurities : Residual solvents (DMF, THF) depress melting points by 5–10°C .
    • Resolution : Standardize recrystallization protocols and report DSC thermograms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.